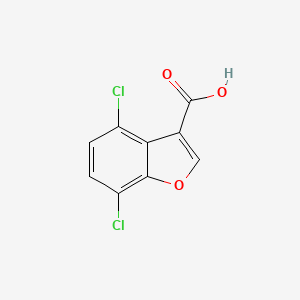

4,7-Dichlorobenzofuran-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H4Cl2O3 |

|---|---|

Molecular Weight |

231.03 g/mol |

IUPAC Name |

4,7-dichloro-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C9H4Cl2O3/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13) |

InChI Key |

UFAHLYAXGZDGOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=CO2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichlorobenzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . Another approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of benzofuran compounds . Additionally, the construction of benzofuran rings through proton quantum tunneling has been noted for its high yield and fewer side reactions .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichlorobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of benzofuranquinones.

Reduction: Formation of hydroxybenzofurans.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

4,7-Dichlorobenzofuran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dichlorobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Discussion

- Reactivity : Chlorine substituents in benzofuran derivatives may reduce metabolic degradation, extending half-life in biological systems compared to hydroxylated compounds like caffeic acid.

- Bioactivity : Caffeic acid’s antioxidant activity is well-documented , whereas halogenated benzofurans are less studied for therapeutic effects but valued for structural utility in synthesis.

- Analytical Utility : The methyl-chloro analog’s role as a pharmaceutical impurity standard underscores the importance of chlorinated benzofurans in ensuring drug safety .

Biological Activity

4,7-Dichlorobenzofuran-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Anticancer Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. A study investigated the cytotoxic effects of various benzofuran derivatives on K562 leukemia cells. The results demonstrated that compounds similar to this compound induced apoptosis in these cells by activating caspases 3 and 7, which are critical markers for programmed cell death .

| Compound | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| This compound | <50 | Significant |

| Staurosporine (positive control) | <1 | High |

| DMSO (negative control) | N/A | None |

The study highlighted that the compound's ability to interact with genomic DNA may contribute to its cytotoxic effects, suggesting a mechanism involving DNA intercalation .

Antimicrobial Activity

Benzofuran derivatives are also noted for their antimicrobial properties. A comprehensive review indicated that compounds related to this compound demonstrated effectiveness against various bacterial strains. The mechanism of action involves the inhibition of bacterial enzymes and disruption of cell wall synthesis .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, benzofuran derivatives have shown anti-inflammatory activity. For instance, certain compounds were found to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in cellular models stimulated with lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Evidence suggests that the compound may intercalate with DNA, inhibiting its replication and transcription processes.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Caspase Activation : The induction of apoptosis through caspase activation is a critical pathway for its anticancer effects.

Case Studies

- Cytotoxicity in Cancer Cells : A study reported that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in K562 leukemia cells. This highlights its potential as an anticancer agent .

- Antimicrobial Evaluation : In vitro tests revealed that derivatives of benzofuran exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential use in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,7-Dichlorobenzofuran-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted precursors under acidic or catalytic conditions. For example, analogous benzofuran derivatives (e.g., ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate) are synthesized via esterification and subsequent oxidation steps . Optimization may include adjusting solvent polarity (e.g., THF or DMF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation). Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is essential for confirming substitution patterns and ring saturation. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxylic acid (–COOH) and furan rings. For example, discrepancies between theoretical and observed ¹³C NMR shifts in benzofuran analogs highlight the need for computational validation (e.g., DFT calculations) to resolve structural ambiguities .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : Benzofuran carboxylic acids generally exhibit limited solubility in non-polar solvents but dissolve in polar aprotic solvents (e.g., DMSO, methanol). Stability tests under acidic/basic conditions (pH 2–12) and thermal analysis (TGA/DSC) are recommended to assess degradation pathways. For tetrahydrobenzofuran derivatives, storage at –20°C in inert atmospheres prevents oxidation .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on similar compounds (e.g., 4-oxo-tetrahydrobenzofurans) reveal that electron-withdrawing groups (e.g., –Cl) enhance electrophilicity at the carboxylic acid moiety, influencing reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions between theoretical and experimental spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from dynamic effects (e.g., tautomerism) or impurities. Hybrid approaches combining experimental data (e.g., 2D NMR) with computational simulations (e.g., chemical shift prediction via ACD/Labs or Gaussian) are effective. For instance, revised assignments of ¹H NMR signals in dihydrobenzofuran analogs resolved misassignments caused by overlapping peaks .

Q. What pharmacological applications are plausible based on structural analogs of this compound?

- Methodological Answer : Analogous compounds (e.g., 4-oxo-tetrahydrobenzofurans) show antioxidant and anti-inflammatory activity in vitro, likely due to radical scavenging by the carboxylic acid group . Structure-activity relationship (SAR) studies can guide modifications (e.g., introducing –OH or –OCH₃ groups) to enhance bioactivity. Preliminary cytotoxicity assays (e.g., MTT on cancer cell lines) are recommended to evaluate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.